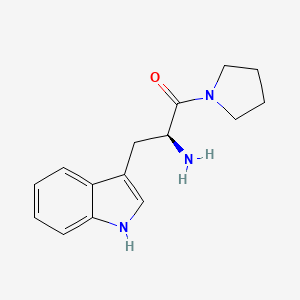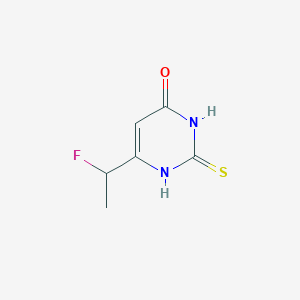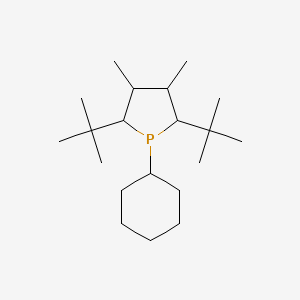
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by its unique structure, which includes tert-butyl groups and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with tert-butyl-substituted cyclohexyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phospholane derivatives.
科学研究应用
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .
相似化合物的比较
Similar Compounds
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,5-Di-tert-butyl-1,4-dimethoxybenzene
- 2,5-Di-tert-butylcyclohexanol
Uniqueness
Compared to similar compounds, 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is unique due to its phospholane ring, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl ring and tert-butyl groups also enhances its steric and electronic characteristics, making it a valuable ligand in catalysis .
属性
CAS 编号 |
474967-52-7 |
|---|---|
分子式 |
C20H39P |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2,5-ditert-butyl-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-15(2)18(20(6,7)8)21(17(14)19(3,4)5)16-12-10-9-11-13-16/h14-18H,9-13H2,1-8H3 |
InChI 键 |
PLOSITQBQVTSNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(P(C1C(C)(C)C)C2CCCCC2)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
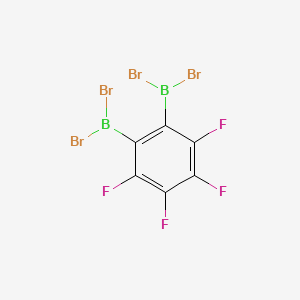
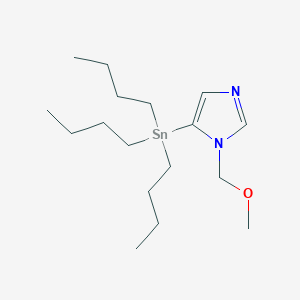
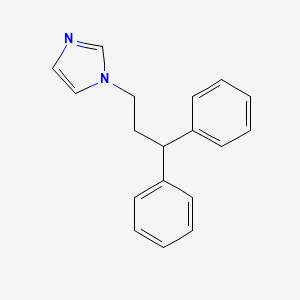
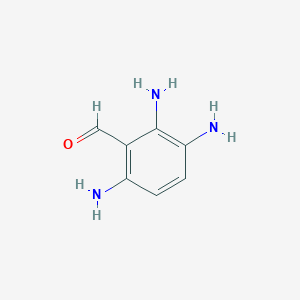
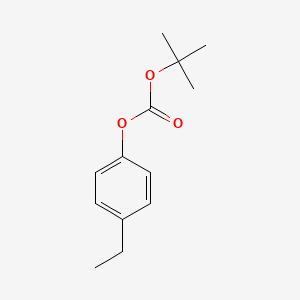
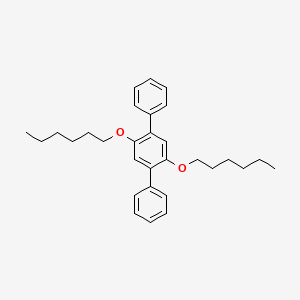
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
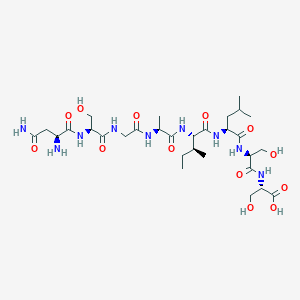
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
